n-Boc-5-methylanthranilic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

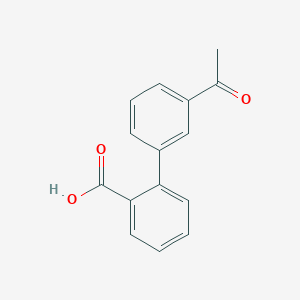

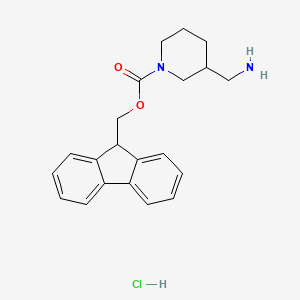

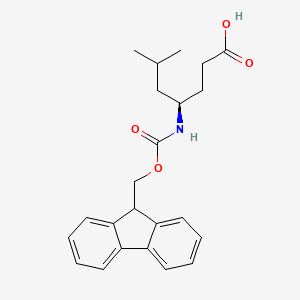

n-Boc-5-methylanthranilic acid is a derivative of anthranilic acid, which is an aromatic amine and a key intermediate in the biosynthesis of tryptophan and other important biomolecules. The "n-Boc" refers to the tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. This compound is not directly mentioned in the provided papers, but its related compounds and derivatives are extensively studied for their various chemical properties and potential applications in drug development and materials science.

Synthesis Analysis

The synthesis of related anthranilic acid derivatives is well-documented. For instance, the synthesis of N-substituted 5-nitroanthranilic acid derivatives was achieved through a microwave-assisted, regioselective amination reaction of 5-nitro-2-chlorobenzoic acid with various amines, yielding high isolated yields and providing compounds of interest as building blocks and potential drugs . Additionally, the synthesis of novel heterocyclic amino acids in their N-Boc protected ester form was developed, indicating the versatility of anthranilic acid derivatives in synthesizing complex molecules .

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring substituted with a methyl group and a protected amine group. The protective Boc group would influence the reactivity and solubility of the molecule. In related studies, the crystal structure and molecular configuration of anthranilic acid derivatives have been explored using techniques like single-crystal XRD, which can reveal details such as hydrogen bonding and crystal packing .

Chemical Reactions Analysis

Anthranilic acid derivatives participate in various chemical reactions. For example, unprotected N-methylanthranilic acid could be directly coupled with alcohols under Steglich esterification conditions, leading to the synthesis of sapintoxin D and fluorescent bioprobes . The electropolymerization of N-methylanthranilic acid has also been reported, indicating that these derivatives can form oligomeric films with potential applications in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of anthranilic acid derivatives are influenced by their molecular structure. For instance, the thermal and ac electrical properties of N-methylanthranilic acid were investigated, revealing phase transitions and variations in electrical properties that are significant for the application of organic semiconductors and dielectrics . The presence of the Boc group in this compound would likely alter its physical properties compared to its unprotected form.

Scientific Research Applications

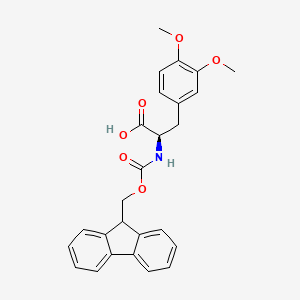

Clinical Efficacy and Safety

A study investigated the efficacy, safety, and usefulness of N-Boc-5-methylanthranilic acid derivatives, specifically N-(3,4-dimethoxycinnamoyl) anthranilic acid (N-5'), in treating perennial nasal allergy. The double-blind comparative test using disodium cromoglycate and a placebo as controls showed that N-5' was comparable in efficacy and had minimal side effects, indicating its potential as a mild mast cell stabilizer for nasal allergy treatment (Okuda et al., 1984).

Thermal and Electrical Properties

Research on the thermal and alternating current (ac) electrical properties of N-methylanthranilic acid revealed significant variations in these properties around a transition temperature of 265.41 K. This study provides insights into the application of organic semiconductors and dielectrics, highlighting the potential use of this compound in these domains (Abdel-Kader et al., 2018).

Biosynthesis and Industrial Production

N-methylanthranilate, a derivative of this compound, has been produced fermentatively using engineered Corynebacterium glutamicum. This approach offers a sustainable and cost-effective method for producing this compound, which is a precursor for bioactive compounds like anticancer alkaloids and peptide-based drugs (Walter et al., 2020).

Mechanism of Action

Target of Action

n-Boc-5-methylanthranilic acid is a derivative of benzoic acid and serves as a fundamental building block in the organic synthesis of biologically active compounds . .

Mode of Action

It is known that it acts as a protecting group for amines and carboxylic acids . This suggests that it may interact with its targets by shielding them from reactions that could modify their structure or function.

Biochemical Pathways

This compound is involved in the synthesis of peptides, proteins, and other biomolecules . It is also used as an intermediate in the production of pharmaceuticals, dyes, and diverse chemicals . .

Result of Action

Given its role as a building block in the synthesis of biologically active compounds, it can be inferred that its action may contribute to the formation of these compounds and their subsequent biological effects .

properties

IUPAC Name |

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-8-5-6-10(9(7-8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMHARFGTWUWNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373779 |

Source

|

| Record name | n-boc-5-methylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

669713-60-4 |

Source

|

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-boc-5-methylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)

![Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1334015.png)

![Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid](/img/structure/B1334018.png)

![(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)

![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)

![2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1334027.png)